Dhurrin belongs to the class of organic compounds known as cyanogenic glycosides. These are glycosides in which the aglycone moiety contains a cyanide group. Dhurrin is soluble (in water) and a very weakly acidic compound (based on its pKa). Dhurrin can be biosynthesized from (S)-prunasin.
(S)-4-hydroxymandelonitrile beta-D-glucoside is a beta-D-glucoside consisting of (S)-prunasin carrying a hydroxy substituent at position 4 on the phenyl ring. It is a beta-D-glucoside, a nitrile, a cyanogenic glycoside and a monosaccharide derivative. It derives from a (S)-prunasin.
Dhurrin
CAS No.: 499-20-7
VCID: VC21337915
Molecular Formula: C14H17NO7
Molecular Weight: 311.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
Dhurrin is a cyanogenic glycoside, a class of compounds that release hydrogen cyanide upon hydrolysis. It is primarily found in sorghum plants, particularly Sorghum bicolor, and is responsible for prussic acid poisoning in livestock when ingested in large quantities . The name "dhurrin" is derived from the Arabic word for sorghum. BiosynthesisThe biosynthesis of dhurrin in Sorghum bicolor involves several key enzymes:
This process occurs at the cytosolic surface of the endoplasmic reticulum and is regulated at the transcriptional level, influenced by factors such as plant age and nutrient availability . Regulation and Developmental StagesDhurrin production varies significantly across different developmental stages of sorghum:
The expression of genes involved in dhurrin biosynthesis, such as CYP79A1 and CYP71E1, is higher in early growth stages and decreases as the plant matures . Metabolism and ToxicityDhurrin is metabolized into hydrogen cyanide upon hydrolysis, which is toxic to animals. This process can occur in the digestive system of animals consuming plants containing dhurrin . Research Findings and ApplicationsTransgenic approaches have been used to introduce dhurrin biosynthesis into other plants like Arabidopsis thaliana and Nicotiana tabacum, demonstrating the potential for metabolic engineering to modify cyanogenic glycoside content in crops . Table 1: Key Enzymes in Dhurrin Biosynthesis
Table 2: Dhurrin Content at Different Developmental Stages
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CAS No. | 499-20-7 | ||||||||||||||||
Product Name | Dhurrin | ||||||||||||||||
Molecular Formula | C14H17NO7 | ||||||||||||||||
Molecular Weight | 311.29 g/mol | ||||||||||||||||
IUPAC Name | (2S)-2-(4-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | ||||||||||||||||
Standard InChI | InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9-,10-,11-,12+,13-,14-/m1/s1 | ||||||||||||||||
Standard InChIKey | NVLTYOJHPBMILU-YOVYLDAJSA-N | ||||||||||||||||
Isomeric SMILES | C1=CC(=CC=C1[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | ||||||||||||||||
SMILES | C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O | ||||||||||||||||
Canonical SMILES | C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O | ||||||||||||||||
Synonyms | 4-Hydroxymandelonitrile-beta-D-glucoside | ||||||||||||||||
PubChem Compound | 161355 | ||||||||||||||||
Last Modified | Apr 15 2024 |
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